

physical and chemical properties of 1-Bromo-3,3-dimethyl-2-butanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromopinacolone*

Cat. No.: *B042867*

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-3,3-dimethyl-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Bromo-3,3-dimethyl-2-butanone, also known as bromomethyl tert-butyl ketone or 1-bromopinacolin. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

1-Bromo-3,3-dimethyl-2-butanone is a halogenated ketone with the chemical formula $C_6H_{11}BrO$.^[1] It is a colorless to light yellow or light orange clear liquid.^[2] The presence of a bulky tert-butyl group and a reactive bromine atom makes it a versatile intermediate in various chemical syntheses.^[3]

Table 1: Physical and Chemical Properties of 1-Bromo-3,3-dimethyl-2-butanone

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ BrO	[1]
Molecular Weight	179.06 g/mol	[2]
CAS Number	5469-26-1	[1]
Appearance	Colorless to light yellow/orange clear liquid	[2]
Boiling Point	82-83 °C at 200 hPa	[4]
Density	1.29 g/mL at 20 °C	[4]
Solubility	Soluble in polar organic solvents like alcohols and acetone; limited solubility in water.[3]	[3]
Synonyms	Bromomethyl tert-butyl ketone, 1-Bromopinacolin, 1-Bromopinacolone, α -Bromopinacolone	[1]

Synthesis

The primary method for the synthesis of 1-Bromo-3,3-dimethyl-2-butanone is through the α -bromination of 3,3-dimethyl-2-butanone (pinacolone). This reaction typically involves the use of bromine in a suitable solvent.

Experimental Protocol: α -Bromination of Pinacolone

This protocol is adapted from a standard organic synthesis procedure.

Materials:

- 3,3-dimethyl-2-butanone (Pinacolone)
- Bromine

- Anhydrous methanol
- Diethyl ether
- 10% aqueous potassium carbonate solution
- Anhydrous calcium chloride
- Ice-salt bath
- Round-bottom flask (2 L, four-necked)
- Mechanical stirrer
- Thermometer
- Reflux condenser with calcium chloride drying tube
- Pressure-equalizing dropping funnel (100 mL)
- Rotary evaporator
- Vigreux column

Procedure:

- Reaction Setup: In a 2-liter, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel, add 86.0 g (1.00 mole) of 3,3-dimethyl-2-butanone and 600 mL of anhydrous methanol.
- Bromination: Cool the stirred solution to 0-5 °C using an ice-salt bath. Add 160 g (1.00 mole) of bromine from the dropping funnel in a rapid, steady stream.
- Reaction Monitoring: Maintain the temperature below 10 °C during the addition. The red color of the bromine should fade in approximately 45 minutes.
- Hydrolysis: Add 300 mL of water to the reaction mixture and stir at room temperature overnight. This step is to hydrolyze any α -bromodimethyl ketals formed during the reaction.

- Workup: Add 900 mL of water to the solution and extract the mixture with four 500-mL portions of diethyl ether.
- Washing: Combine the ether layers and wash with 200 mL of 10% aqueous potassium carbonate solution, followed by two 200-mL portions of water.
- Drying and Concentration: Dry the ether solution over anhydrous calcium chloride for one hour. Remove the solvent using a rotary evaporator at room temperature to yield the crude product.
- Purification: Purify the crude product by distillation under reduced pressure through a Vigreux column to obtain 1-Bromo-3,3-dimethyl-2-butanone.

Diagram 1: Synthesis Workflow of 1-Bromo-3,3-dimethyl-2-butanone

[Click to download full resolution via product page](#)

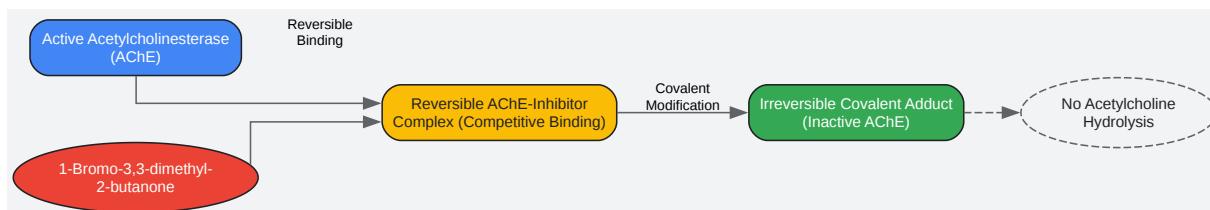
Caption: Workflow for the synthesis of 1-Bromo-3,3-dimethyl-2-butanone.

Chemical Reactions and Reactivity

1-Bromo-3,3-dimethyl-2-butanone is a valuable synthetic intermediate due to its reactive α -bromo ketone moiety. The bromine atom is a good leaving group, making the α -carbon susceptible to nucleophilic attack.

Key Reactions:

- Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the α -position.
- Formation of Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds.


- Use in Medicinal Chemistry: Its reactivity makes it a key building block in the synthesis of pharmaceutical compounds.

Biological Activity: Inhibition of Acetylcholinesterase

1-Bromo-3,3-dimethyl-2-butanone has been identified as an active site-directed covalent inhibitor of acetylcholinesterase (AChE).^[2] Acetylcholinesterase is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

The inhibition mechanism involves an initial reversible competitive binding to the active site of AChE, followed by an irreversible covalent modification.^[2] The compound binds to the active site, and the α -carbon is attacked by a nucleophilic residue within the enzyme, leading to the covalent attachment of the inhibitor and inactivation of the enzyme.^[5] This inactivation is time-dependent and follows first-order kinetics.^[2]

Diagram 2: Acetylcholinesterase Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of acetylcholinesterase by 1-Bromo-3,3-dimethyl-2-butanone.

Analytical Protocols

The characterization and purity assessment of 1-Bromo-3,3-dimethyl-2-butanone are typically performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-Bromo-3,3-dimethyl-2-butanone.

Sample Preparation:

- Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer.
- Typical ^1H NMR chemical shifts for 1-Bromo-3,3-dimethyl-2-butanone in CDCl_3 are expected around δ 1.2 (s, 9H, $\text{C}(\text{CH}_3)_3$) and δ 4.2 (s, 2H, CH_2Br).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

GC-MS Parameters (Typical):

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) at 70 eV.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

- For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

Expected Absorptions:

- A strong absorption band around 1715 cm^{-1} corresponding to the C=O stretching of the ketone.
- C-H stretching and bending vibrations in the regions of $2850\text{-}3000\text{ cm}^{-1}$ and $1350\text{-}1480\text{ cm}^{-1}$.
- A C-Br stretching vibration, which is typically weak and appears in the fingerprint region.

Safety and Handling

1-Bromo-3,3-dimethyl-2-butanone is a combustible liquid and should be handled with care.[\[6\]](#) It is advisable to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[\[6\]](#)

Conclusion

1-Bromo-3,3-dimethyl-2-butanone is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, along with its specific biological activity as an acetylcholinesterase inhibitor, make it a compound of interest for further research and development. This guide provides a foundational understanding of its synthesis, reactivity, and analytical characterization to aid scientists in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butanone, 1-bromo-3,3-dimethyl- [webbook.nist.gov]
- 2. 1-Bromopinacolone, an active site-directed covalent inhibitor for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. airhygiene.com [airhygiene.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Reactions of 1-bromo-2-[14C]pinacolone with acetylcholinesterase from *Torpedo nobiliana*. Effects of 5-trimethylammonio-2-pentanone and diisopropyl fluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-Bromo-3,3-dimethyl-2-butanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042867#physical-and-chemical-properties-of-1-bromo-3,3-dimethyl-2-butanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com